molecular formula C18H17N3OS B2920217 3,5-dimethyl-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392241-15-5

3,5-dimethyl-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2920217
CAS RN: 392241-15-5
M. Wt: 323.41
InChI Key: UEERHDNKHKHZAN-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide, commonly known as DMF-4T, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMF-4T belongs to the class of thiadiazole-based compounds, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

Anticancer Applications

The microwave-assisted synthesis of benzamide derivatives containing a thiadiazole scaffold has shown promising anticancer activity against a panel of human cancer cell lines. The study identified several compounds with potent anticancer effects, highlighting the importance of the thiadiazole and benzamide moieties in cancer therapy. Molecular docking studies further provided insights into the possible mechanisms of action, and ADMET predictions suggested good oral drug-like behavior for these compounds (Tiwari et al., 2017). Additionally, other synthesized thiadiazole derivatives were evaluated for their cytotoxicity against various cancer cell lines, revealing significant inhibitory effects and potential mechanisms through detailed molecular analysis (Kumar et al., 2010).

Antimicrobial and Antioxidant Applications

Schiff bases derived from 1,3,4-thiadiazole compounds have demonstrated high DNA protective ability against oxidative damage and strong antimicrobial activity against specific strains such as S. epidermidis. Among the series, certain compounds exhibited remarkable cytotoxicity on cancer cell lines and substantial antimicrobial and antioxidant activities, suggesting their potential in developing new therapeutic strategies with minimal toxicity (Gür et al., 2020). The role of methyl functionality and S⋯O interaction in supramolecular gelators based on N-(thiazol-2-yl)benzamide derivatives was also explored, highlighting the significance of molecular structure on gelation behavior and the potential for novel applications in materials science (Yadav & Ballabh, 2020).

properties

IUPAC Name

3,5-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-11-5-4-6-14(8-11)17-20-21-18(23-17)19-16(22)15-9-12(2)7-13(3)10-15/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEERHDNKHKHZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide

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